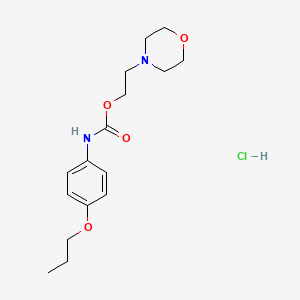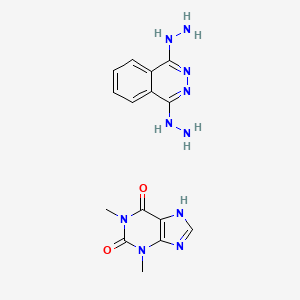
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a cyclohexylphenyl group and a methoxyphenyl group attached to the pyrrole ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-pyrrole: Lacks the cyclohexyl and methoxy groups, making it less complex.
2-(4-Methoxyphenyl)-1H-pyrrole: Similar but lacks the cyclohexyl group.
2-(4-Cyclohexylphenyl)-1H-pyrrole: Similar but lacks the methoxy group.
Uniqueness
2-(4-Cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-pyrrole is unique due to the presence of both cyclohexyl and methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
91306-82-0 |
|---|---|
Formule moléculaire |
C24H27NO |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenyl)-1-(3-methoxyphenyl)-5-methylpyrrole |
InChI |
InChI=1S/C24H27NO/c1-18-11-16-24(25(18)22-9-6-10-23(17-22)26-2)21-14-12-20(13-15-21)19-7-4-3-5-8-19/h6,9-17,19H,3-5,7-8H2,1-2H3 |
Clé InChI |
AVHSVJRYSBHCRZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)C4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


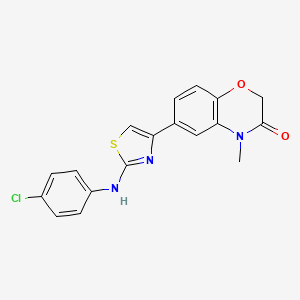
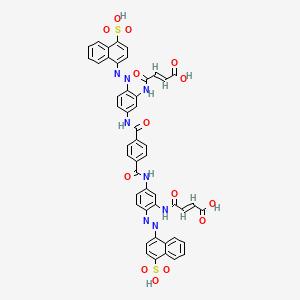

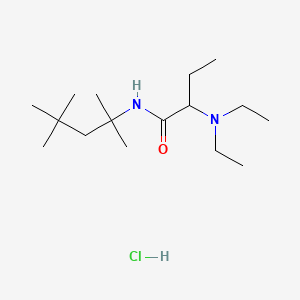
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
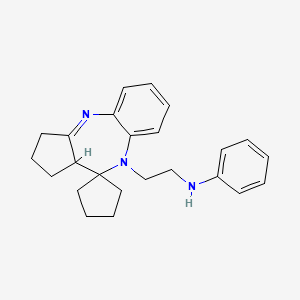
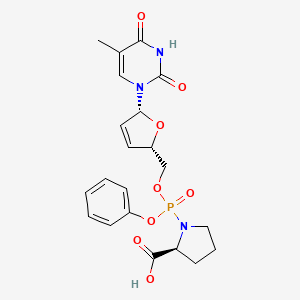
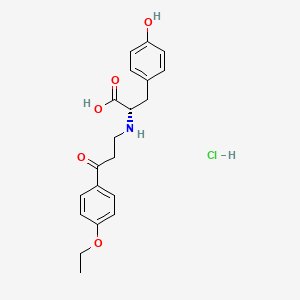

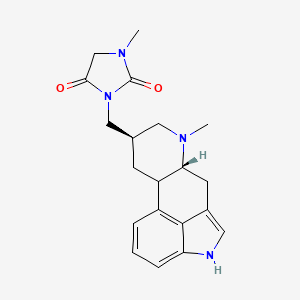

![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
